amine CAS No. 900571-24-6](/img/structure/B1398086.png)
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine
Vue d'ensemble
Description
This compound is a derivative of amine, containing a bromine and a chlorine atom attached to the phenyl group . It is a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 402.0±40.0 °C and a predicted density of 1.524±0.06 g/cm3 at 20 °C and 760 Torr .Applications De Recherche Scientifique
Palladium-Catalyzed Amination
(2-Bromo-4-chlorophenyl)methylamine and its derivatives are used in palladium-catalyzed amination of aryl halides and aryl triflates. This process is fundamental in the synthesis of amines, which are key intermediates in the production of various pharmaceuticals, agrochemicals, and other organic compounds (Wolfe & Buchwald, 2003).
Corrosion Inhibition
Amine derivative compounds, including those related to (2-Bromo-4-chlorophenyl)methylamine, have been synthesized and demonstrated as effective corrosion inhibitors for mild steel in acidic environments. These compounds form protective films on metal surfaces, significantly reducing corrosion rates (Boughoues et al., 2020).
Synthesis of Antidepressive Agents
Derivatives of (2-Bromo-4-chlorophenyl)methylamine have been explored for their antidepressive activities. Compounds synthesized from related chemical structures have shown promising results in pharmacological studies, indicating their potential in the development of new antidepressants (Guo Ya-nan, 2010).
Anticonvulsant Activities
Isatin derivatives, including those structurally related to (2-Bromo-4-chlorophenyl)methylamine, have been synthesized and tested for anticonvulsant activities. Certain compounds in this category have demonstrated better anticonvulsant activity than standard drugs, such as phenytoin and carbamazepine, showcasing their potential in anticonvulsant drug development (Verma et al., 2004).
Kinetic and Mechanistic Studies
These compounds are also significant in kinetic and mechanistic studies in organic chemistry. Research has been conducted on the reactions of derivatives of (2-Bromo-4-chlorophenyl)methylamine with various agents, providing insights into reaction mechanisms and kinetics, which are vital for understanding and developing organic synthesis processes (Castro et al., 2011).
Inhibitor Studies
Studies have shown that certain derivatives of (2-Bromo-4-chlorophenyl)methylamine act as inhibitors in biochemical processes. For instance, secondary amine analogs of this compound have been found to be potent and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant in neurochemistry (Ding & Silverman, 1993).
Propriétés
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVUBUUOLJPJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Bromo-4-chlorophenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



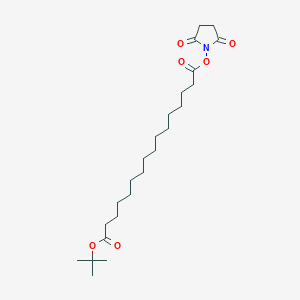
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
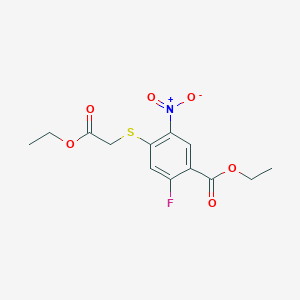
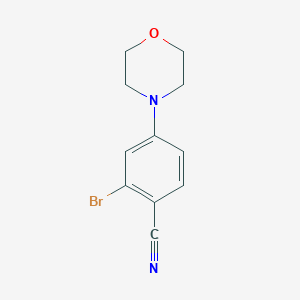
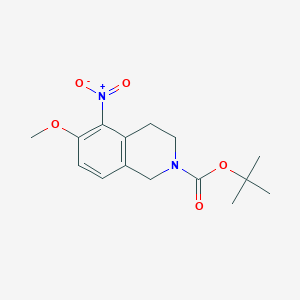
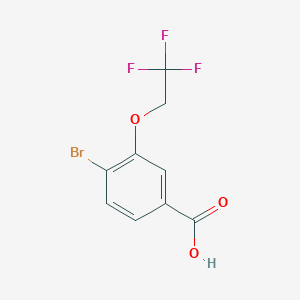
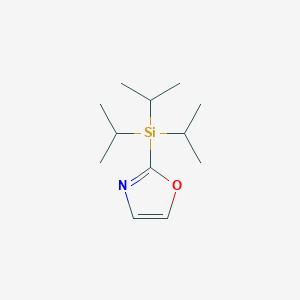
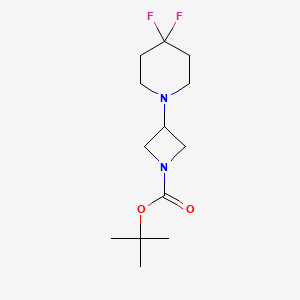
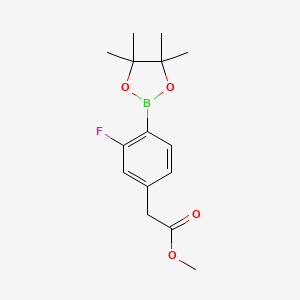
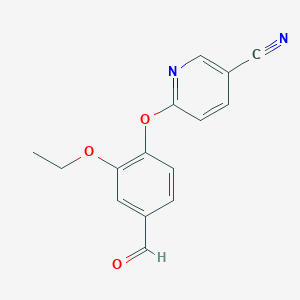
![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)
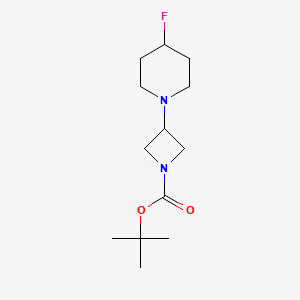
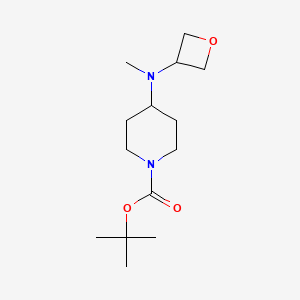
![3-[2-(2-Propen-1-yloxy)ethoxy]-propionic acid](/img/structure/B1398024.png)